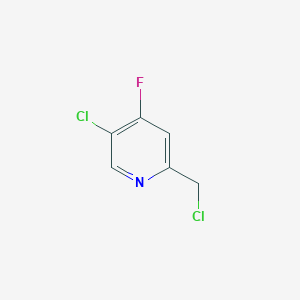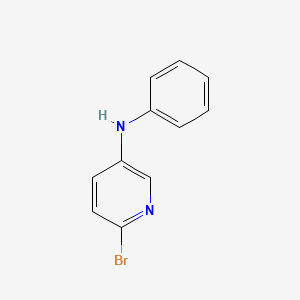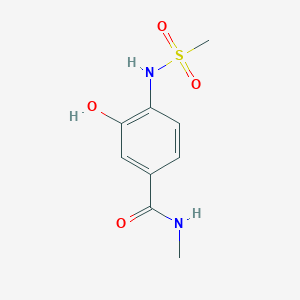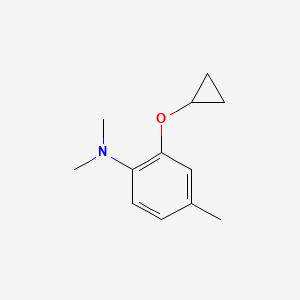
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine is a heterocyclic organic compound with the molecular formula C12H16INO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxy-4-tert-butylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Tert-butyl-3-cyclopropoxy-2-azidopyridine, while a Suzuki coupling reaction with phenylboronic acid would produce 4-Tert-butyl-3-cyclopropoxy-2-phenylpyridine .
科学的研究の応用
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
作用機序
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions or covalent modifications .
類似化合物との比較
Similar Compounds
4-Tert-butyl-3-iodoheptane: Similar in structure but lacks the cyclopropoxy group.
4-Tert-butylpyridine: Lacks both the cyclopropoxy group and the iodine atom.
3-Cyclopropoxy-4-iodopyridine: Similar but without the tert-butyl group.
Uniqueness
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and iodine substituents on the pyridine ring.
特性
分子式 |
C12H16INO |
|---|---|
分子量 |
317.17 g/mol |
IUPAC名 |
4-tert-butyl-3-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
AVMDZUMCLAWEJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=NC=C1)I)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















